1-Benzyl-1H-benzimidazole

Catalog No.
S580979
CAS No.
4981-92-4
M.F
C14H12N2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-1H-benzimidazole

CAS Number

4981-92-4

Product Name

1-Benzyl-1H-benzimidazole

IUPAC Name

1-benzylbenzimidazole

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2

InChI Key

MNEIJGDSFRHGMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32
  • Crystallography

    Studies have been conducted to understand the crystal structure and packing of 1-Benzyl-1H-benzimidazole. These studies have revealed details about the molecule's arrangement in the solid state, including its planarity and the angles between its constituent groups. [Source: National Institutes of Health (.gov) ]

  • Medicinal Chemistry

    Research has explored the potential of 1-Benzyl-1H-benzimidazole derivatives as therapeutic agents. Studies have investigated their activity against various diseases, including cancer. For example, research has shown that some derivatives exhibit anticancer properties by targeting a protein called galectin-1. [Source: National Institutes of Health (.gov) ]

1-Benzyl-1H-benzimidazole is a chemical compound belonging to the benzimidazole family, characterized by its unique structure which includes a benzyl group attached to the nitrogen atom of the benzimidazole ring. The molecular formula for 1-benzyl-1H-benzimidazole is C14H12N2C_{14}H_{12}N_2, and it has a molecular weight of approximately 224.26 g/mol. This compound exhibits properties typical of benzimidazoles, including potential biological activities and reactivity in various

  • Since BBz is primarily a building block, research on its mechanism of action in biological systems is scarce. However, the presence of the imidazole ring suggests potential for interactions with metal ions, which is a common feature in biological processes [].
  • Specific information on BBz hazards is limited. However, as a general guideline, organic compounds should be handled with care in a well-ventilated laboratory following standard safety protocols.

  • Acylation: It can react with acyl chlorides or anhydrides to produce benzylbenzo[d]imidazolyl ketones or esters .
  • Alkylation: The compound can be alkylated using alkyl halides or alkylating agents, introducing alkyl groups onto the benzimidazole ring .
  • Debenzylation: Under acidic or reducing conditions, the benzyl group can be removed, yielding the parent benzimidazole compound .
  • Substitution Reactions: Nucleophilic substitution can occur at various positions on the benzimidazole ring, particularly at the C-2 position .
  • Condensation Reactions: It can participate in condensation reactions to form larger molecules when other functional groups are present .
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate cross-coupling reactions leading to more complex structures .

Research indicates that 1-benzyl-1H-benzimidazole derivatives exhibit notable biological activities, particularly in anticancer applications. These compounds have been studied for their potential as galectin-1 inhibitors, which play a role in tumor progression and metastasis. In vitro studies have demonstrated that these derivatives can induce apoptosis in cancer cells and inhibit cell proliferation . Additionally, some derivatives have shown antimicrobial properties, contributing to their therapeutic potential .

The synthesis of 1-benzyl-1H-benzimidazole typically involves several approaches:

  • Condensation Reaction: A common method is the condensation of o-phenylenediamine with benzaldehyde or its derivatives under acidic conditions, leading to the formation of the benzimidazole core.
  • N-Alkylation: The benzyl group can be introduced through N-alkylation of the benzimidazole intermediate using benzyl halides in the presence of a base .

These methods allow for variations in substitution patterns on the benzimidazole ring, facilitating the development of diverse derivatives with tailored biological activities.

1-Benzyl-1H-benzimidazole and its derivatives find applications in various fields:

  • Pharmaceuticals: They are primarily researched for their anticancer properties and as potential therapeutic agents targeting galectin-1.
  • Agricultural Chemicals: Some derivatives may exhibit fungicidal or herbicidal properties, making them candidates for agricultural applications.
  • Material Science: Due to their unique chemical structure, they may also be explored for use in organic electronics and photonic devices.

Studies have explored the interaction of 1-benzyl-1H-benzimidazole derivatives with biological targets such as proteins involved in cancer progression. Molecular docking studies have indicated that these compounds can effectively bind to galectin-1, disrupting its function and leading to reduced tumor cell viability. This binding is often characterized by specific interactions that stabilize the complex, enhancing the efficacy of these compounds as therapeutic agents .

Several compounds share structural similarities with 1-benzyl-1H-benzimidazole. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzimidazoleMethyl group at C-2Antimicrobial and antifungal properties
5-NitrobenzimidazoleNitro group at C-5Anticancer activity
1-(4-Fluorobenzyl)-1H-benzimidazoleFluorobenzyl substituentPotential anti-HIV activity
2-(4-Chlorobenzyl)-1H-benzimidazoleChlorobenzyl substituentAntimicrobial properties

The uniqueness of 1-benzyl-1H-benzimidazole lies in its specific benzyl substitution on the nitrogen atom, which influences its reactivity and biological activity compared to other benzimidazoles. This structural characteristic may enhance its binding affinity to specific biological targets, making it a subject of interest for further pharmacological studies.

XLogP3

3

LogP

2.91 (LogP)

Wikipedia

1-(phenylmethyl)benzimidazole

Dates

Modify: 2023-08-15

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